Product packaging for Yttrium oxalate(Cat. No.:CAS No. 867-68-5)

Yttrium oxalate

Cat. No.: B1593485
CAS No.: 867-68-5
M. Wt: 513.93 g/mol
InChI Key: GNAWMOMMJBCOHI-UHFFFAOYSA-H
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Description

Yttrium Oxalate is an inorganic compound with the formula Y₂(C₂O₄)₃, commonly found as a white crystalline powder or in various hydrated forms . It is characterized by its high insolubility in water, though it is moderately soluble in strong mineral acids . Its primary value in research and development stems from its role as a key precursor in the synthesis of high-purity yttrium oxide (Y₂O₃) through thermal decomposition, a process typically occurring around 700°C . This compound is integral to several advanced material domains. In the field of Phosphors and Lighting , it is a critical precursor for manufacturing phosphors used in LED lighting and electronic display screens, contributing to bright, energy-efficient, and consistent light emission . For Laser and Optical Materials , it serves as a starting point in the fabrication of yttrium aluminum garnet (YAG) crystals, which are essential components of solid-state lasers used in medical devices, industrial cutting, and scientific research . In Catalysis and Chemical Processing , this compound is used to produce yttrium oxide-based catalysts, which have been shown to improve lifespan and activity in petrochemical refining processes such as cracking and reforming . Its application extends to Advanced Ceramics and Coatings , where it is used to produce high-performance ceramics known for their thermal stability and durability, making them suitable for aerospace components and protective coatings in high-temperature environments . Furthermore, its chemical stability and biocompatibility make it suitable for research in Medical Imaging and Diagnostics , particularly in the synthesis of compounds for diagnostic agents . Research into the crystallization of this compound has shown that its particle size and agglomeration behavior during precipitation are critical for determining the final properties of the resulting yttrium oxide powder . Studies indicate that the crystal growth mechanism can be modified by additives, shifting the rate-determining step and allowing for control over the final particle characteristics . Safety Note: This product is intended For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper personal protective equipment should be worn, and the material should be handled in accordance with its safety data sheet .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O16Y2 B1593485 Yttrium oxalate CAS No. 867-68-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

867-68-5

Molecular Formula

C6H8O16Y2

Molecular Weight

513.93 g/mol

IUPAC Name

oxalate;yttrium(3+);tetrahydrate

InChI

InChI=1S/3C2H2O4.4H2O.2Y/c3*3-1(4)2(5)6;;;;;;/h3*(H,3,4)(H,5,6);4*1H2;;/q;;;;;;;2*+3/p-6

InChI Key

GNAWMOMMJBCOHI-UHFFFAOYSA-H

SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Y+3].[Y+3]

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.[Y+3].[Y+3]

Other CAS No.

867-68-5

physical_description

White odorless powder;  [MSDSonline]

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthetic Methodologies for Yttrium Oxalate Compounds

Precipitation Techniques for Yttrium Oxalate (B1200264) Formation

Precipitation from an aqueous solution is a fundamental and widely used method for synthesizing yttrium oxalate. This approach involves the reaction between a soluble yttrium salt, such as yttrium nitrate (B79036) or yttrium chloride, and a source of oxalate ions, typically oxalic acid or an alkali metal oxalate. smolecule.comwikipedia.org The high insolubility of this compound in water, evidenced by its low solubility product (Ksp) of 5.1 × 10⁻³⁰ at 25°C, drives the formation of a solid precipitate. smolecule.comwikipedia.org

Homogeneous Precipitation through Precursor Decomposition

Homogeneous precipitation offers superior control over particle size and morphology compared to direct mixing of reactants. In this technique, the precipitating agent (oxalate ion) is generated slowly and uniformly throughout the solution via the chemical decomposition of a precursor molecule. acs.orgnih.gov This slow generation maintains a low level of supersaturation, which favors crystal growth over the rapid formation of many small nuclei, leading to larger, more well-defined crystals. acs.orgnih.gov

One effective method involves the thermal decomposition of oxamic acid. acs.orgnih.gov This process has been developed as a convenient laboratory route for producing lanthanide oxalates, including this compound. acs.orgnih.gov Another approach utilizes the hydrolysis of urea (B33335) (CO(NH₂)₂) in the reaction mixture. google.com When heated to between 80°C and 100°C, urea hydrolyzes to produce ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). google.com The ammonia gradually raises the pH of the solution, which can facilitate a more controlled precipitation of the metal oxalates. google.com The simultaneous evolution of CO₂ gas also provides gentle, continuous stirring, which helps prevent bumping and promotes homogeneity. google.com The decomposition of diethyl oxalate has also been reported as a precursor for the homogeneous precipitation of actinide oxalates, a technique applicable to lanthanides like yttrium. acs.orgnih.gov

Co-precipitation Strategies and Controlled Addition Methods

Co-precipitation is a vital strategy for producing multi-component materials where yttrium is a constituent. This is particularly important in the synthesis of precursors for high-temperature superconductors, such as Yttrium Barium Copper Oxide (YBa₂Cu₃O₇-δ). In this context, soluble salts of yttrium, barium, and copper are dissolved together, and an oxalate precipitant is added to simultaneously precipitate all three cations as a homogeneous mixture of oxalates. google.com The use of urea decomposition for gradual pH elevation is a common method to ensure uniform co-precipitation. google.com

The physical method of adding reactants, known as the "strike," significantly influences the properties of the resulting powder. Studies on nanocrystalline yttria synthesis from this compound have compared two modes: "forward strike," where aqueous oxalic acid is added to a yttrium nitrate solution, and "reverse strike," where the yttrium nitrate solution is added to the oxalic acid. researchgate.net The choice of strike mode affects the particle size distribution and agglomeration of the precursor oxalate, which in turn impacts the properties of the yttria obtained after calcination. researchgate.net For instance, samples prepared via reverse strike were found to yield powders with characteristics more suitable for fabricating high-density yttria bodies. researchgate.net

Another advanced technique is "precipitation stripping," which combines solvent extraction and precipitation into a single step. acs.org In this process, an organic phase containing a dissolved yttrium carboxylate complex is emulsified with an aqueous oxalic acid solution. The yttrium is stripped from the organic phase and immediately precipitates as crystalline this compound in the aqueous phase. acs.org This method has been shown to achieve complete precipitation of yttrium within the first five minutes of mixing. acs.org

Influence of Reaction Parameters on Precipitation Kinetics and Morphology

The kinetics of precipitation and the morphology (size, shape, and crystallinity) of the resulting this compound particles are highly dependent on various reaction parameters.

pH: The pH of the precipitation medium is a critical factor. For the co-precipitation of Bi-based superconductors containing yttrium, an optimal pH of 3.5 was established to obtain high-quality precursor powders. lew.ro

Temperature: Temperature affects both the rate of precipitation and the crystalline nature of the product. Co-precipitation reactions for yttrium oxide precursors are often varied between room temperature and 100°C. surrey.ac.ukresearchgate.net One study identified 40°C as the optimal co-precipitation temperature for producing a precursor that, after calcination, yielded pure yttria nanoparticles. surrey.ac.ukresearchgate.net In another method designed to produce large yttrium oxide particles, the precipitated this compound is deliberately held at a high temperature of 90-100°C for an extended period (0.5 to 24 hours) to promote the formation of a stable crystal form that resists disintegration during subsequent drying and ignition. google.com

Concentration: The concentration of the reactants influences particle size. Research on yttria synthesis showed that increasing the solution concentration from 0.1 M to 0.2 M led to a decrease in the final crystallite size, while a further increase to 0.4 M resulted in an increased crystallite size. researchgate.net

Stirring Rate: The agitation speed during precipitation stripping has a marked effect on the particle size distribution of the final this compound powders. acs.org

Reaction Time: The duration of the precipitation reaction also plays a role. Durations ranging from 30 minutes to 3 hours have been investigated, with one hour at 40°C being identified as optimal in a specific co-precipitation process. surrey.ac.ukresearchgate.net

The following table summarizes the impact of various parameters on this compound synthesis from selected studies.

ParameterConditionEffectSource(s)
Temperature 40°C (Co-precipitation)Optimal for pure Y₂O₃ nanoparticle precursor surrey.ac.uk, researchgate.net
90-100°C (Aging)Forms larger, more stable crystals google.com
pH 3.5 (Co-precipitation)Optimal for Bi-based superconductor precursors lew.ro
Concentration 0.1 M → 0.2 MDecreased crystallite size of final oxide researchgate.net
0.2 M → 0.4 MIncreased crystallite size of final oxide researchgate.net
Addition Method Reverse StrikeBetter powder characteristics for high-density ceramics researchgate.net
Stirring Rate VariedMarkedly dependent particle size distribution acs.org
Reaction Time 1 hour (Co-precipitation)Optimal for pure Y₂O₃ nanoparticle precursor surrey.ac.uk, researchgate.net

Hydrothermal and Solvothermal Synthesis Approaches for Crystalline Phases

Hydrothermal and solvothermal methods are powerful techniques for synthesizing highly crystalline materials. These processes are carried out in sealed vessels (autoclaves) at elevated temperatures and pressures, using water (hydrothermal) or a non-aqueous solvent (solvothermal). These conditions facilitate the dissolution and recrystallization of reactants, often leading to unique phases and morphologies that are inaccessible through conventional precipitation.

This compound compounds, including this compound carbonates, have been synthesized using hydrothermal reactions. researchgate.net Solvothermal processing, sometimes in a modified form involving precipitation followed by treatment in a water/ethylene glycol solution, is also employed. researchgate.netscispace.com The choice of solvent, temperature, and pH within the solvothermal system significantly affects the phase, morphology, and particle size of the resulting powders. scispace.com

Role of Organic Amines and Templating Agents in Open-Framework Synthesis

A particularly advanced application of hydrothermal synthesis is the creation of open-framework metal oxalates. In this approach, organic amines are added to the reaction mixture to act as structure-directing agents or templates. ias.ac.in These organic molecules become incorporated into the crystal structure, guiding the assembly of the inorganic yttrium and oxalate units into three-dimensional networks with channels or pores. ias.ac.iniisc.ac.inacs.org

Researchers have successfully synthesized several novel open-framework yttrium oxalates using this method. ias.ac.incapes.gov.br The resulting structures are often stabilized by extensive hydrogen bonding between the protonated amine, any water molecules present, and the inorganic framework. ias.ac.in The size and shape of the organic amine can dictate the dimensions of the channels within the final structure.

The table below details two examples of open-framework yttrium oxalates synthesized using organic amine templates.

CompoundFormulaAmine TemplateStructural FeaturesSource(s)
I [Y₂(C₂O₄)₄(H₂O)₂][C₃H₁₂N₂]·4H₂O1,2-DiaminopropaneNine-coordinated yttrium; 3D structure with 12-membered channels. ias.ac.in
II [Y(C₂O₄)₂][C₅H₁₁N₂]2-MethylpiperazineEight-coordinated yttrium; 3D structure with 12-membered and 8-membered channels. ias.ac.in

Targeted Synthesis of Specific Hydration States (e.g., decahydrate (B1171855), hexahydrate)

This compound can exist in several hydration states, most notably as the decahydrate (Y₂(C₂O₄)₃·10H₂O). mdpi.comresearchgate.net The synthesis of a specific hydrate (B1144303) is often the first step in producing high-quality yttrium oxide, as the decomposition pathway depends on the initial hydrate phase. mdpi.comresearchgate.net

This compound decahydrate is typically produced by the slow mixing of aqueous solutions of a yttrium salt (e.g., yttrium nitrate) and oxalic acid. mdpi.comresearchgate.net

From the decahydrate, other hydration states can be synthesized through controlled dehydration. This process is highly sensitive to temperature and the partial pressure of water vapor.

Triclinic this compound Hexahydrate can be synthesized by heating the decahydrate precursor at a relatively low temperature of 40–50°C in air. mdpi.comresearchgate.net

Monoclinic this compound Hexahydrate is formed by dehydrating the decahydrate under quasi-equilibrium conditions. This involves heating the precursor to 85°C in a container with a narrow opening to ensure the slow removal of water vapor. mdpi.comresearchgate.net

The existence of other hydrates, such as dihydrate and trihydrate, has also been reported as intermediates during thermal decomposition studies. wikipedia.orgmdpi.com

The following table summarizes the synthesis conditions for specific this compound hydrates.

Hydration StateFormulaSynthesis MethodKey ParametersSource(s)
Decahydrate Y₂(C₂O₄)₃·10H₂OPrecipitationSlow mixing of yttrium nitrate and oxalic acid solutions mdpi.com, researchgate.net
Hexahydrate (Triclinic) Y₂(C₂O₄)₃·6H₂ODehydration of DecahydrateHeating in air40–50°C
Hexahydrate (Monoclinic) Y₂(C₂O₄)₃·6H₂ODehydration of DecahydrateHeating in quasi-equilibrium conditions (slow water removal)85°C

Green Chemistry Principles and Sustainable Routes for this compound Preparation

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, aiming to develop more environmentally benign and sustainable processes. A significant advancement in this area involves the use of bifunctional ionic liquids for the recovery and separation of yttrium from industrial waste, such as spent lamp phosphors. researchgate.net This approach represents a substantial improvement over traditional hydrometallurgical methods that often consume large quantities of mineral acids and generate significant wastewater. researchgate.net

One sustainable process employs the bifunctional ionic liquid [N1888][CA12] as an extractant to selectively separate yttrium from other rare earth elements. researchgate.net A key feature of this green route is the recovery of the dissolved yttrium via precipitation stripping using solid oxalic acid. This step not only regenerates the ionic liquid for reuse but also directly yields this compound. researchgate.net The resulting this compound can then be calcined to produce high-purity yttrium oxide (Y₂O₃), effectively closing the recycling loop. researchgate.net This process is notable for its mild operating conditions, the reusability of the primary solvent (the ionic liquid), and the minimal generation of wastewater, making it a highly efficient and green alternative to conventional methods. researchgate.net

The core principles of this sustainable route are summarized in the table below.

StepReagent/ComponentPurposeGreen Chemistry Principle Adherence
Extraction Ionic Liquid ([N1888][CA12])Selective extraction of yttrium from mixed rare earth solutions or waste.Use of reusable reagents; High selectivity reduces downstream waste.
Stripping/Precipitation Solid Oxalic AcidRecovers yttrium from the ionic liquid as this compound precipitate.Atom economy; Regenerates the ionic liquid for recycling; Avoids aqueous waste streams.
Product Formation This compoundIntermediate product that can be calcined to form high-purity yttrium oxide.Design for degradation; Creation of a valuable product from waste.

This closed-loop system, which primarily consumes only oxalic acid, exemplifies the application of green chemistry to produce yttrium compounds sustainably. researchgate.net

Advanced Strategies for Morphological Control and Nanostructuring

The morphology, crystallite size, and agglomeration state of this compound particles are critical parameters that significantly influence the properties of the final materials derived from them, particularly yttrium oxide ceramics and powders. Consequently, advanced synthesis strategies are focused on precisely controlling these characteristics at the nanoscale and microscale.

The creation of complex, hierarchical structures from this compound is a key area of research for developing advanced materials. One effective strategy is the use of thermal decomposition, where the morphology of the initial this compound precursor is largely retained in the final oxide product through a process known as pseudomorphism. mdpi.comresearchgate.net Studies on the thermal decomposition of this compound decahydrate (Y₂(C₂O₄)₃·10H₂O) show that while the material undergoes significant chemical and volumetric changes, the external shape of the original crystals can be preserved. mdpi.comresearchgate.net This process leads to the formation of oxide nanoparticles that are assembled into larger agglomerates, creating a hierarchical system of pores within the structure. mdpi.comresearchgate.net The ability to control the morphology of the final product at all stages is crucial for its resulting properties. mdpi.com

Another powerful technique for fabricating hierarchical structures is the solvothermal method, which allows for the synthesis of complex morphologies by controlling reaction parameters. Research has demonstrated the synthesis of yttrium(III) coordination polymer (Y-CP) microparticles with intricate, ball-flower-like shapes using dual ligands (vanillin and asparagine) under solvothermal conditions. rsc.orgrsc.org The final morphology is highly dependent on the molar ratio of the reactants.

The table below illustrates the impact of the reactant molar ratio on the morphology of the resulting yttrium coordination polymer.

Sample Ligand:Yttrium Molar Ratio (Vanillin:Asparagine:Y)Resulting MorphologyAverage SizeReference
3:3:2Split and broken ball-like structures- rsc.org
3:3:4Uniform ball-flower-like microstructures5 µm to 10 µm rsc.org

These findings highlight that by carefully tuning synthesis conditions, it is possible to fabricate yttrium compounds with unique hierarchical structures and large specific surface areas, which are desirable for various applications. rsc.org

Controlling the crystallite size and minimizing particle agglomeration are fundamental challenges in the synthesis of high-quality this compound powders. The state of agglomeration directly impacts the packing, consolidation, and sintering behavior of the powder, ultimately affecting the microstructure and properties of the final ceramic body. diva-portal.org

Precipitation is a common method for synthesizing this compound, and the specific conditions of this process have a profound effect on particle characteristics. mdpi.comresearchgate.net One effective strategy involves modifying the precipitation and post-precipitation treatment. Nanocrystalline yttria powders have been successfully synthesized from this compound precursors that were deagglomerated using ultrasonication in different media. researchgate.net The order of reagent addition, known as "forward strike" (oxalic acid added to yttrium nitrate) versus "reverse strike" (yttrium nitrate added to oxalic acid), also influences the properties of the resulting powder. researchgate.net The "reverse strike" method, followed by deagglomeration, was found to produce powders with characteristics suitable for fabricating high-density yttria bodies. researchgate.net The resulting nanocrystallites were identified as randomly oriented cuboidal particles with sizes between 20–40 nm. researchgate.net

The co-precipitation method offers another route for fine control over particle size by adjusting reaction parameters. Studies have shown that varying the reaction temperature and duration during the synthesis of the this compound precursor can tune the crystallite size of the final yttrium oxide nanoparticles. surrey.ac.uk Optimal results, yielding semi-spherical Y₂O₃ nanoparticles with crystallite sizes ranging from 7 to 21 nm, were achieved with a co-precipitation reaction at 40°C for 1 hour, followed by calcination. surrey.ac.uk The morphology and structure of yttrium-based coordination polymers are similarly affected by factors including reaction temperature, pH, time, and reactant concentrations, which can be tuned to produce uniform, sphere-like nanoparticles with an average size of 50 nm. rsc.org

The following table summarizes the influence of different synthesis parameters on the final particle characteristics.

Synthesis MethodKey Parameters VariedPrecursorResulting Particle/Crystallite SizeReference
Precipitation with DeagglomerationOrder of addition (Forward/Reverse Strike), Ultrasonication medium (Acetone, Water)This compound20–40 nm (Y₂O₃) researchgate.net
Co-precipitationReaction Temperature (RT–100°C), Reaction Duration (0.5–3 h)This compound7–21 nm (Y₂O₃) surrey.ac.uk
Solvothermal SynthesisLigand type (single vs. dual), Reaction Temperature (120°C), Reaction Time (12 h)Yttrium(III) Coordination Polymer~50 nm rsc.org

These strategies demonstrate that precise control over crystallization conditions is essential for tailoring the size and agglomeration state of this compound particles, which is a prerequisite for producing advanced ceramic materials with desired performance. diva-portal.orgmdpi.com

Crystallographic and Structural Elucidation of Yttrium Oxalate Phases

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) offers high-resolution structural data, enabling the precise determination of atomic positions and the detailed analysis of molecular geometry and intermolecular interactions.

SCXRD analyses have been crucial in defining the unit cell dimensions and space group symmetries for various yttrium oxalate (B1200264) compounds. For instance, two novel open-framework yttrium oxalates, synthesized hydrothermally, have been characterized as follows:

[C₆N₂H₁₆]₀.₅[Y(H₂O)(C₂O₄)₂]·2H₂O crystallizes in the triclinic space group P-1. acs.org

[C₅N₂H₁₂][Y(C₂O₄)₂] adopts the monoclinic space group Cc. acs.org

Another example is a mixed-anion yttrium oxalate carbonate, [Y(H₂O)]₂(C₂O₄)(CO₃)₂ , which crystallizes with orthorhombic symmetry in the space group C222₁. nih.govresearchgate.net A double oxalate of yttrium and ammonium (B1175870), NH₄Y(C₂O₄)₂·H₂O , was found to have a monoclinic crystal system with the space group P2/n. iucr.orgcrystallography.net

The table below summarizes the unit cell parameters for these this compound phases.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
[C₆N₂H₁₆]₀.₅[Y(H₂O)(C₂O₄)₂]·2H₂O acs.orgTriclinicP-18.229(3)9.739(1)9.754(3)60.74(1)72.36(1)84.67(1)
[C₅N₂H₁₂][Y(C₂O₄)₂] acs.orgMonoclinicCc11.552(1)17.168(1)8.719(1)90130.64(1)90
[Y(H₂O)]₂(C₂O₄)(CO₃)₂ nih.govresearchgate.netOrthorhombicC222₁7.8177(7)14.943(1)9.4845(7)909090
NH₄Y(C₂O₄)₂·H₂O iucr.orgcrystallography.netMonoclinicP2/n9.18(1)6.09(1)7.89(1)9090.2(1)90
[Y₂(C₄H₄O₄)₂(C₂O₄)(H₂O)₂]n iucr.orgMonoclinicNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified

In the open-framework structures, the yttrium atom exhibits different coordination environments:

In [C₆N₂H₁₆]₀.₅[Y(H₂O)(C₂O₄)₂]·2H₂O , the Y³⁺ ion is 9-coordinated, forming a distorted tricapped trigonal prism. acs.orgresearchgate.net It is chelated by four oxalate ligands and one water molecule. researchgate.net

In [C₅N₂H₁₂][Y(C₂O₄)₂] , the Y³⁺ ion is 8-coordinated, adopting a square antiprismatic geometry. acs.org

For the double oxalate NH₄Y(C₂O₄)₂·H₂O , the yttrium atom is nine-coordinated. Eight oxygen atoms from the oxalate groups and one oxygen from a water molecule arrange in a distorted trigonal prism around the central yttrium ion. iucr.orgiucr.org The Y-O distances in this compound range from 2.343 Å (for the water molecule) to 2.412 Å. iucr.org

In the mixed-ligand compound [Y₂(C₄H₄O₄)₂(C₂O₄)(H₂O)₂]n , each yttrium atom is eight-coordinated by oxygen atoms from four succinate (B1194679) anions, one oxalate anion, and one water molecule, resulting in a distorted square antiprismatic geometry. iucr.org The Y-O bond distances in this structure range from 2.218(2) to 2.4755(18) Å. iucr.org

The oxalate ligand (C₂O₄²⁻) is a versatile bridging ligand that can adopt various coordination modes, significantly influencing the dimensionality of the resulting framework.

In the open-framework yttrium oxalates, the oxalate groups link the yttrium centers to form three-dimensional structures with channels. acs.org These frameworks are constructed from layers of yttrium and oxalate ions forming 12-membered honeycomb-like openings, which are then pillared by other oxalate groups. acs.org

In NH₄Y(C₂O₄)₂·H₂O , the two independent oxalate ions are planar and possess crystallographic centers of symmetry. iucr.org Each oxalate ligand acts as a bridge, connecting two Y³⁺ atoms, which contributes to the formation of a three-dimensional network. researchgate.net

In the mixed-ligand succinate-oxalate compound, the oxalate ions are located on a center of inversion and function as tetradentate ligands, linking yttrium atoms from different two-dimensional sheets to build a three-dimensional framework. iucr.org

In the open-framework structure [C₆N₂H₁₆]₀.₅[Y(H₂O)(C₂O₄)₂]·2H₂O , the organic cations and lattice water molecules reside in the channels of the three-dimensional network. researchgate.net These guest molecules are involved in a network of O-H···O and N-H···O hydrogen bonds, which provides additional stability to the crystal structure. researchgate.net

Similarly, in NH₄Y(C₂O₄)₂·H₂O , the water molecule associated with the yttrium ion and the ammonium cation participate in hydrogen bonding. The contacts of 2.7-2.8 Å are appropriate for O-H···O bonds, while contacts of 2.9-3.0 Å are expected for N-H···O bonds, further stabilizing the framework. iucr.org

In the yttrium succinate-oxalate polymer, the coordinated water molecules act as hydrogen bond donors to the carboxylate oxygen atoms, contributing significantly to the stability of the crystal structure. iucr.org

Analysis of Oxalate Ligand Conformations and Coordination Modes

Powder X-ray Diffraction Applications

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and characterizing materials, particularly for samples that are not available as single crystals. wikipedia.org It is widely used for the phase identification of this compound hydrates.

The thermal decomposition of this compound decahydrate (B1171855) (Y₂(C₂O₄)₃·10H₂O) is a multi-stage process that involves the formation of several lower hydrates. mdpi.comresearchgate.net PXRD is instrumental in identifying these intermediate phases.

Studies have shown that two polymorphic modifications of this compound hexahydrate can be formed depending on the dehydration conditions of the decahydrate precursor: a triclinic (6T) phase and a monoclinic (6M) phase. mdpi.comresearchgate.net

The triclinic (6T) phase is formed when the decahydrate is heated at 40–50 °C in air. mdpi.com This phase is isostructural with the hexahydrates of scandium and some other lanthanide oxalates. mdpi.com

The monoclinic (6M) phase is synthesized by dehydrating the decahydrate under quasi-equilibrium conditions, such as slow water removal at 85 °C. mdpi.com This phase is isostructural with samarium oxalate hexahydrate. mdpi.com

Further heating of the hexahydrate leads to the formation of this compound dihydrate (Y₂(C₂O₄)₃·2H₂O). mdpi.com The PXRD pattern of the dihydrate has been indexed to a monoclinic cell. wikipedia.orgcambridge.org

The table below provides the unit cell parameters for the this compound dihydrate and the two hexahydrate polymorphs determined from powder diffraction data.

CompoundCrystal Systema (Å)b (Å)c (Å)β (°)
Y₂(C₂O₄)₃·2H₂O (Dihydrate) wikipedia.orgcambridge.orgMonoclinic9.3811(8)11.6385(15)5.9726(7)96.079(8)
Y₂(C₂O₄)₃·6H₂O (Triclinic, 6T) mdpi.comTriclinicNot specifiedNot specifiedNot specifiedNot specified
Y₂(C₂O₄)₃·6H₂O (Monoclinic, 6M) mdpi.comMonoclinicNot specifiedNot specifiedNot specifiedNot specified

In Situ Diffraction Studies of Structural Transformations During Heating

In situ X-ray diffraction is a powerful technique for observing the real-time structural changes of materials under controlled temperature variations. cambridge.org The thermal decomposition of this compound decahydrate (Y₂(C₂O₄)₃·10H₂O) is a complex, multi-stage process involving dehydration and subsequent thermolysis of the oxalate group. mdpi.comresearchgate.net

Studies using in situ X-ray powder diffraction have identified a sequence of transformations as the material is heated. The process typically begins with dehydration, where water molecules are progressively lost, leading to the formation of various hydrated intermediates. mdpi.com One study identified the following decomposition pathway: Y₂(C₂O₄)₃∙10H₂O → Y₂(C₂O₄)₃∙6H₂O → Y₂(C₂O₄)₃∙4H₂O → Y₂(C₂O₄)₃∙2H₂O → (YO)₂CO₃ →Y₂O₃. mdpi.com The formation of these intermediates, including two polymorphic forms of the hexahydrate (triclinic and monoclinic), is sensitive to experimental conditions like humidity and heating rate. mdpi.comresearchgate.net

Upon further heating, the anhydrous oxalate decomposes. This decomposition is an active process observed between 390–460 °C, leading to the formation of intermediate oxycarbonates before the final conversion to yttrium oxide (Y₂O₃). mdpi.comresearchgate.net The specific composition of the oxycarbonate, such as (Y₂CO₃)₂O or (YO)₂CO₃, can be influenced by the atmosphere (e.g., vacuum, CO₂, air) during heating. mdpi.com

A significant finding from these studies is the phenomenon of pseudomorphism, where the final yttrium oxide particles retain the shape of the initial hydrated oxalate crystals. mdpi.com This process is accompanied by substantial volume shrinkage, particularly during the formation of oxycarbonate from the dihydrate, which can be as high as ~70%. mdpi.comresearchgate.net This shrinkage leads to the formation of a porous, three-dimensional framework of nanocrystalline yttrium oxide, with a significant increase in specific surface area, reaching up to 60–90 m²/g. mdpi.comresearchgate.net

Table 1: Key Structural Transformations of this compound During Heating

Temperature Range (°C) Transformation Stage Intermediate/Product Phases Key Observations
40 - ~200 Dehydration Y₂(C₂O₄)₃·6H₂O, Y₂(C₂O₄)₃·4H₂O, Y₂(C₂O₄)₃·2H₂O Stepwise loss of water molecules. mdpi.com
390 - 460 Oxalate Decomposition Yttrium Oxycarbonates (e.g., (YO)₂CO₃) Active decomposition and formation of intermediate oxycarbonates. mdpi.comresearchgate.net
> 460 Oxide Formation Yttrium Oxide (Y₂O₃) Final product formation. mdpi.com

Open-Framework Structures and Channel Architectures in Yttrium Oxalates

Yttrium oxalates can form microporous, open-framework structures, which are of interest for applications in catalysis and ion exchange. ias.ac.in These structures are often synthesized hydrothermally using organic amines as structure-directing agents. ias.ac.inacs.org

The resulting frameworks are typically three-dimensional and feature channels or apertures of varying sizes. For instance, one reported this compound, [Y(C₂O₄)₂][C₅H₁₁N₂], exhibits a structure with 12-membered honeycomb-like apertures along two crystallographic axes and an 8-membered channel along a third. ias.ac.in Another compound, [Y₂(C₂O₄)₄(H₂O)₂][C₃H₁₂N₂]·4H₂O, possesses 12-membered channels along all three axes. ias.ac.in The organic amine molecules reside within these channels, stabilized by extensive hydrogen bonding with the framework and any present water molecules. ias.ac.in

Structural Design Principles for Tunable Porosity

The ability to tune the porosity of this compound frameworks lies in the strategic selection of constituent components, particularly the organic linkers and metal nodes, a principle central to the design of metal-organic frameworks (MOFs). acs.org The diversity in available building blocks allows for a vast number of structural possibilities. chemrxiv.org

Adsorption Studies within this compound Frameworks

The porous nature of open-framework yttrium oxalates makes them candidates for adsorption applications. ias.ac.in Studies have shown that these materials can reversibly adsorb small molecules. For example, the compound [C₆N₂H₁₆]₀.₅[Y(H₂O)(C₂O₄)₂]·2H₂O has been shown to reversibly adsorb water and methanol. acs.orgcapes.gov.br Similarly, the compound [Y₂(C₂O₄)₄(H₂O)₂][C₃H₁₂N₂]·4H₂O is suggested to adsorb water reversibly. ias.ac.in

The adsorption capacity is linked to the porous structure created during the thermal decomposition of this compound hydrates. The significant increase in specific surface area, reaching up to 60–90 m²/g during the formation of yttrium oxycarbonate, creates a highly porous material. mdpi.comresearchgate.net This porous structure is a pseudomorph of the original crystal, consisting of interconnected nanoparticles separated by pores. mdpi.com While detailed adsorption studies on these thermally derived porous yttrium oxalates are not extensively reported in the provided context, the high surface area suggests potential for gas and liquid adsorption. The final yttrium oxide, derived from these porous intermediates, can have a specific surface area as high as 65 m²/g. researchgate.net

Advanced Spectroscopic Probes for Structural Information

Spectroscopic techniques are invaluable for elucidating the detailed chemical bonding, hydration state, and elemental composition of this compound compounds.

Vibrational Spectroscopy (FT-IR, Raman) for Probing Chemical Bonding and Hydration

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules, providing information on chemical bonding and the presence of specific functional groups, such as water of hydration and oxalate ions.

In this compound hydrates, FT-IR spectra show characteristic bands for the oxalate group, including strong absorptions corresponding to C=O stretching (~1634 cm⁻¹) and C-O stretching (~1324 cm⁻¹). researchgate.net A band in the region of 790-814 cm⁻¹ is attributed to a combination of O-C=O bending and Y-OH vibrations. researchgate.net The presence of water is indicated by broad O-H stretching bands, typically around 3500 cm⁻¹. researchgate.net Hydrogen bonding significantly influences the O-H stretching frequency, causing shifts and broadening of the absorption bands. sci-hub.se

Raman spectroscopy complements FT-IR and is particularly useful for studying the oxalate precursor system. It has been used to confirm that co-precipitated precursors are not amorphous but consist of very small crystalline particles. qut.edu.au Raman spectra of this compound-containing materials show complex bands corresponding to C-O, C=O, and C-OH vibrations. For instance, bands observed at 1429 cm⁻¹ and 1477 cm⁻¹ have been associated with the Y₂(C₂O₄)₃ phase. urfu.ru Polarized Raman and infrared spectra of yttrium acid oxalate trihydrate, YH₅O₂(C₂O₄)₂·H₂O, have been instrumental in studying the vibrational spectrum of the diaquated hydrogen ion (H₅O₂⁺). capes.gov.br

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Reference
ν(C=O) ~1634 - researchgate.net
ν(C-O) ~1324 - researchgate.net
δ(O-C=O) + ν(Y-OH) 790-814 - researchgate.net
Y₂(C₂O₄)₃ phase - 1429, 1477 urfu.ru

X-ray Photoelectron Spectroscopy (XPS) for Elemental States and Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. wikipedia.org

For yttrium-containing compounds, XPS can be used to analyze the Y 3d, O 1s, and C 1s core level spectra. In a study of carbon-ion implanted yttrium oxide films, XPS was used to identify the formation of a surface layer of hydrated this compound, Y₂(C₂O₄)₃·9H₂O. urfu.ru The Y 3d spectrum was consistent with the Y³⁺ state in the oxalate. The O 1s spectrum, with a peak around 531.4 eV, was indicative of the hydrated oxalate, distinguishing it from non-hydrated this compound (peak at 533.5 eV) and yttrium oxide. urfu.ru The C 1s spectrum showed contributions from the oxalate carbon atoms. urfu.ru This technique confirmed that the oxalate-like skin had a thickness greater than 7 nm, as no signal from the underlying Y₂O₃ was detected. urfu.ru

Table 3: XPS Binding Energies for this compound Species

Core Level Species Binding Energy (eV) Reference
O 1s Y₂(C₂O₄)₃·9H₂O-like ~531.4 urfu.ru
O 1s Non-hydrated Y₂(C₂O₄)₃ 533.5 urfu.ru
C 1s Y₂(C₂O₄)₃·9H₂O-like ~288.5 urfu.ru

Thermal Decomposition Pathways and Mechanistic Investigations

Multi-Stage Thermal Decomposition Processes of Yttrium Oxalate (B1200264) Hydrates

The thermal breakdown of yttrium oxalate hydrates is characterized by a series of sequential or overlapping reaction steps, primarily consisting of dehydration and oxalate decomposition. mdpi.comresearchgate.net The specific nature and temperature ranges of these stages can be influenced by experimental conditions such as heating rate, atmosphere, and the initial hydrate's crystal structure. researchgate.netresearchgate.net

Dehydration Mechanisms and Intermediate Hydrate (B1144303) Formation

The initial stage of thermal decomposition involves the removal of water of crystallization. researchgate.net For this compound decahydrate (B1171855), dehydration typically begins at temperatures as low as 40°C. mdpi.comresearchgate.net The process is not a single-step event but proceeds through the formation of several intermediate hydrates.

There is some variation in the reported sequence of intermediate hydrates, which may be due to differences in experimental setups. mdpi.comresearchgate.net Some studies have identified the formation of a hexahydrate (Y₂(C₂O₄)₃·6H₂O) and a tetrahydrate (Y₂(C₂O₄)₃·4H₂O). mdpi.com Others have reported the existence of a trihydrate (Y₂(C₂O₄)₃·3H₂O) or found no evidence for any intermediates before the formation of a stable dihydrate. mdpi.comwikipedia.org The dihydrate (Y₂(C₂O₄)₃·2H₂O) is generally considered a stable intermediate over a temperature range of approximately 180–350°C. mdpi.comresearchgate.net

Further heating leads to the removal of the last two water molecules. researchgate.net Some researchers suggest that this final dehydration step occurs just before or concurrently with the onset of oxalate decomposition, leading to the formation of anhydrous this compound which then immediately decomposes. mdpi.comresearchgate.net The conditions of dehydration, such as the water vapor pressure, can significantly influence the crystal structure (e.g., triclinic vs. monoclinic hexahydrate phases) and morphology of the intermediate and final products. mdpi.comresearchgate.net

Table 1: Reported Dehydration Stages of this compound Hydrates

Initial HydrateIntermediate Hydrates ReportedTemperature Range (°C)Final Product of Dehydration
Y₂(C₂O₄)₃·10H₂OHexahydrate, Tetrahydrate, Trihydrate, Dihydrate40 - 350Anhydrous Y₂(C₂O₄)₃

Note: The sequence and stability of intermediate hydrates can vary based on experimental conditions. mdpi.comresearchgate.netresearchgate.net

Oxalate Thermolysis Mechanisms and Gaseous Product Evolution

Following dehydration, the anhydrous or near-anhydrous this compound undergoes thermolysis, which is the decomposition of the oxalate anion (C₂O₄²⁻). This stage typically occurs at temperatures between 390°C and 460°C. mdpi.comresearchgate.net The decomposition of the oxalate group results in the evolution of gaseous products, primarily carbon monoxide (CO) and carbon dioxide (CO₂). osti.govakjournals.com

The reaction can be generally represented as: Y₂(C₂O₄)₃ → Y₂O₃ + 3CO + 3CO₂

However, the process is more complex and involves the formation of intermediate solid phases. osti.gov In vacuum or inert atmospheres, the carbon monoxide produced can undergo disproportionation (the Boudouard reaction): 2CO ⇌ C + CO₂

This deposition of carbon can stabilize intermediate compounds and affect the final product's purity and properties. osti.gov In an oxidizing atmosphere (like air or oxygen), the CO is oxidized to CO₂, and any deposited carbon is burned off, allowing for the formation of white, pure Y₂O₃ at temperatures as low as 420°C under the right conditions. mdpi.comosti.gov The evolution of these gases is a key indicator of the progression of the thermolysis stage. akjournals.com

Formation and Characterization of Intermediate Phases (e.g., Yttrium Oxycarbonate)

During the thermolysis of this compound, before the final formation of yttrium oxide, one or more intermediate phases are formed. The most commonly identified intermediate is yttrium oxycarbonate. mdpi.comosti.gov The exact composition of the oxycarbonate can vary depending on the temperature and the surrounding atmosphere. mdpi.com

In the temperature range of 300 to 420°C, various carbonato-oxalates and oxycarbonates can be formed. osti.gov For instance, holding the decomposing oxalate in a CO₂ atmosphere at 390°C can lead to an oxycarbonate with the composition (YCO₃)₂O. mdpi.com In air, nitrogen, or oxygen, a different oxycarbonate, (YO)₂CO₃, is formed at around 360-390°C. mdpi.com This (YO)₂CO₃ phase is a common intermediate observed in many studies. mdpi.comresearchgate.net

The formation of the oxycarbonate is a critical step that significantly influences the microstructure of the final yttrium oxide product. This stage is associated with the largest volume shrinkage during the entire decomposition process, leading to a substantial increase in the specific surface area of the material, often from 3-5 m²/g for the dihydrate to 60-90 m²/g for the oxycarbonate. mdpi.comresearchgate.netnii.ac.jp The subsequent conversion of the oxycarbonate to yttrium oxide, which occurs at higher temperatures (e.g., above 420°C in air), involves less significant changes in morphology and specific surface area. mdpi.comresearchgate.net

Table 2: Common Intermediate Phases in this compound Decomposition

Intermediate PhaseTypical Formation Temperature (°C)AtmospherePrecursor
Yttrium Oxycarbonate ((YO)₂CO₃)320 - 420Air, O₂, N₂This compound
Yttrium Oxycarbonate ((YCO₃)₂O)~390CO₂This compound

Source: Data compiled from multiple studies on this compound decomposition. mdpi.comosti.gov

Kinetic Analysis of Decomposition Processes

To understand the reaction rates and mechanisms of this compound decomposition, kinetic analysis is employed. This involves studying how the rate of decomposition changes with temperature and the extent of reaction (conversion). researchgate.netcsic.es

Application of Isoconversional and Model-Fitting Kinetic Methods

Two primary approaches are used for the kinetic analysis of solid-state reactions like the decomposition of this compound: model-fitting and isoconversional (model-free) methods. csic.esresearchgate.netamazonaws.com

Model-fitting methods involve fitting experimental data (e.g., from thermogravimetric analysis, TGA) to various mathematical models that describe different types of solid-state reaction mechanisms (e.g., nucleation, geometrical contraction, diffusion). researchgate.netakjournals.com While this approach can provide a comprehensive kinetic description (activation energy, pre-exponential factor, and reaction model), its application to non-isothermal data can sometimes yield uncertain results, and the selection of the correct model can be challenging. amazonaws.com

Isoconversional methods , such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are considered more reliable, especially for complex, multi-step processes. csic.esresearchgate.netamazonaws.com These "model-free" techniques analyze the reaction rate at a constant extent of conversion (α) using data from experiments conducted at multiple heating rates. researchgate.net A key advantage is that they can determine the activation energy as a function of conversion without assuming a specific reaction model, which can reveal the complexity of the reaction mechanism. csic.esamazonaws.com

Given the multi-step nature of this compound decomposition, isoconversional methods are particularly useful for establishing whether a single-step or multi-step kinetic strategy should be applied. csic.es

Determination of Apparent Activation Energies and Reaction Models

Kinetic studies on the decomposition of this compound and similar compounds have identified that the process often consists of several stages, each with its own kinetic parameters. The decomposition is often described as having an initial period, followed by an acceleratory stage and a decay stage. researchgate.net

Reaction Models: The acceleratory and decay stages have been successfully analyzed using models like the Prout-Tompkins equation, which describes a branching nucleation process, and contracting volume/area models. researchgate.net The Prout-Tompkins relationship suggests that nucleation occurs in a chain-branching manner. researchgate.net

Activation Energies: The apparent activation energy (Ea), a measure of the energy barrier for the reaction, can be determined for different stages of the decomposition. For the thermal decomposition of a mixture containing this compound, activation energies for the acceleratory and decay stages, calculated from Prout-Tompkins constants, were reported as 64.1 and 33.3 kcal/mole (approximately 268 and 139 kJ/mol), respectively. researchgate.net Another study on a related system found activation energies of 140 ± 7 kJ/mol for the acceleratory stage (obeying an exponential law) and 180 ± 7 kJ/mol for a later stage (obeying a first-order reaction). researchgate.net The variation of activation energy with the extent of conversion, as determined by isoconversional methods, confirms the complex, multi-step nature of the decomposition process. amazonaws.com

Table 3: Kinetic Parameters for this compound Decomposition Stages

Decomposition StageApplicable Kinetic ModelReported Activation Energy (Ea)
Acceleratory StageProut-Tompkins, Exponential Law64.1 kcal/mol (~268 kJ/mol), 140 ± 7 kJ/mol
Decay StageProut-Tompkins, Contracting Volume33.3 kcal/mol (~139 kJ/mol)
First-Order StageFirst-Order Law180 ± 7 kJ/mol

Note: Values are taken from studies on this compound and related oxalate systems and may vary with specific conditions and compositions. researchgate.net

Influence of Reaction Environment and Additives on Thermal Decomposition

The thermal decomposition of this compound is a complex process significantly influenced by the surrounding experimental conditions. Factors such as the rate of heating, the composition of the atmosphere, and the presence of additives like metal oxides or exposure to irradiation can alter the decomposition pathway, the nature of intermediate compounds, and the characteristics of the final yttrium oxide product.

The conditions under which this compound is heated play a critical role in its transformation. The heating rate can affect the resolution of distinct decomposition steps, while the atmosphere dictates the chemical reactions that can occur, particularly concerning the gaseous byproducts.

Detailed Research Findings:

The rate of heating has a notable effect on the ability to identify intermediate compounds formed during decomposition. Slower heating rates, for instance, can make the distinct stages of dehydration more discernible. The identification of specific intermediate hydrates and oxycarbonates is highly dependent on the experimental setup, including the heating rate and the sensitivity of the analytical techniques employed. researchgate.netresearchgate.net

The composition of the furnace atmosphere is a determining factor in the decomposition pathway and the final products. osti.govmdpi.com When this compound is decomposed in a vacuum, the process begins after dehydration is complete (around 260°C), leading to the formation of various carbonato-oxalates and oxycarbonates in the 300°C to 420°C range. osti.gov A significant portion of the carbon monoxide (CO) produced during the initial decomposition disproportionates, depositing carbon that stabilizes the intermediate oxycarbonate. osti.gov In contrast, decomposition in an oxidizing atmosphere like air or pure oxygen allows the carbon to be burned off, which can yield white yttrium oxide (Y₂O₃) at temperatures as low as 420°C. osti.govmdpi.com

Studies have shown that to minimize carbon contamination in the final product, thermal decomposition can be carried out at 320–330°C in a flowing air or oxygen atmosphere. researchgate.netmdpi.com Under these conditions, the CO formed is oxidized to carbon dioxide (CO₂), preventing its conversion to elemental carbon. researchgate.netmdpi.com

The specific intermediate oxycarbonates formed are also highly dependent on the atmosphere and temperature. For example, in a carbon dioxide atmosphere at 390°C, yttrium oxycarbonate with the composition (YCO₃)₂O is produced. mdpi.com In an atmosphere of nitrogen, oxygen, or air, the same compound can be obtained at 360°C, but increasing the temperature to 390°C yields a different oxycarbonate, (YO)₂CO₃. mdpi.com Further heating to 420°C in nitrogen, oxygen, or air results in the formation of yttrium oxide, while in a CO₂ atmosphere, (YO)₂CO₃ persists. mdpi.com

Table 1: Influence of Atmosphere and Temperature on this compound Decomposition Products

AtmosphereTemperature (°C)Resulting ProductSource
Nitrogen / Oxygen / Air360(YCO₃)₂O mdpi.com
Nitrogen / Oxygen / Air390(YO)₂CO₃ mdpi.com
Nitrogen / Oxygen / Air420Y₂O₃ mdpi.com
Carbon Dioxide (CO₂)390(YCO₃)₂O mdpi.com
Carbon Dioxide (CO₂)420(YO)₂CO₃ mdpi.com
Vacuum300 - 420Carbonato-oxalates and Oxycarbonates osti.gov

The introduction of additives, such as metal oxides, and the application of energy in the form of irradiation can significantly modify the kinetics and mechanism of this compound's thermal decomposition.

Detailed Research Findings:

The simultaneous effect of a copper(II) oxide (CuO) additive and gamma (γ)-irradiation on the thermal decomposition of this compound has been investigated. researchgate.net Studies on mixtures of Y₂(C₂O₄)₃ with 10 mol% CuO show that the decomposition process occurs in three main stages: an initial evolution of gas, an acceleratory period, and a decay stage.

The activation energy of the decomposition process is also altered by irradiation. For the acceleratory stage, the activation energy is decreased by irradiation, while for the decay stage, it is increased. researchgate.net The decomposition kinetics for both unirradiated and irradiated mixtures containing CuO were found to be best described by the Prout-Tompkins and Contracting Square models, which suggests a chain-branching nucleation mechanism. researchgate.net

Table 2: Effect of γ-Irradiation on Activation Energy for the Decomposition of Y₂(C₂O₄)₃ + CuO Mixture

Decomposition StageConditionActivation Energy (kcal/mol)Source
Acceleratory PeriodUnirradiated64.1 researchgate.net
IrradiatedDecreased
Decay StageUnirradiated33.3 researchgate.net
IrradiatedIncreased

Functional Applications and Precursor Chemistry of Yttrium Oxalate

Role in Rare Earth Element Separation and Purification Technologies

The precipitation of oxalates is a cornerstone of rare earth element (REE) hydrometallurgy. nih.govgoogle.com Due to the low solubility of their oxalate (B1200264) salts, REEs, including yttrium, can be effectively separated from other metals and from each other. nih.govmdpi.com

The fundamental principle behind using oxalic acid for REE separation is the significant difference in solubility between rare earth oxalates and the oxalates of many other metals, such as iron. mdpi.comaalto.fi Rare earth oxalates are highly insoluble, allowing them to be selectively precipitated from acidic solutions containing dissolved REEs and other contaminants. google.commdpi.combritannica.com This technique is commonly applied in recycling processes, for example, to recover REEs from spent NdFeB magnets. mdpi.comaalto.fi In these applications, the magnet material is dissolved in acid, and oxalic acid is added to precipitate the rare earth oxalates, leaving iron in the solution. mdpi.comaalto.fi

To achieve better control over crystal growth and purity, a technique known as homogeneous precipitation can be employed. nih.gov In this method, the precipitating agent (oxalate) is generated slowly and uniformly throughout the solution via the chemical decomposition of a precursor like oxamic acid. nih.gov This slow generation avoids high supersaturation, leading to the formation of well-developed microcrystals rather than a rapid, amorphous precipitation. nih.gov

The efficiency of separating rare earth elements by oxalate precipitation is governed by several factors that influence the distribution of the elements between the solution and the solid precipitate. The distribution coefficient, a measure of this distribution, is affected by thermodynamic and kinetic parameters. numberanalytics.com

Key factors include the concentration of the precipitating agent (oxalic acid), solution pH, and temperature. researchgate.net Research shows that increasing the oxalic acid dosage and raising the solution pH significantly enhance the REE precipitation efficiency. researchgate.net Conversely, an increase in temperature can decrease REE recovery, suggesting the precipitation reaction is exothermic. researchgate.net The presence of other ions, particularly high concentrations of iron, can adversely affect the efficiency by consuming the oxalate precipitant. researchgate.net

Furthermore, the precipitation kinetics vary across the lanthanide series; precipitation is generally slower for heavier lanthanides. nih.gov The physical conditions of the precipitation process, such as mixing time and stirring speed, also impact the particle size distribution of the resulting yttrium oxalate powder, which can affect filtration and subsequent processing. acs.org

Table 2: Factors Affecting the Efficiency of Yttrium and Rare Earth Oxalate Precipitation

Factor Effect on Precipitation/Separation Source
Oxalic Acid Dosage Increasing dosage improves REE precipitation efficiency up to a certain point. researchgate.net
pH Raising the solution pH (e.g., from 0.5 to 2.5) considerably enhances precipitation efficiency. researchgate.net
Temperature An increase in temperature can decrease REE recovery, indicating an exothermic reaction. researchgate.net
Contaminant Ions (e.g., Fe³⁺) High levels of iron contamination adversely impact REE precipitation efficiency by competing for oxalate. researchgate.net
Lanthanide Element Precipitation kinetics are slower for heavier lanthanides compared to lighter ones. nih.gov

| Mixing Time / Stirring Speed | Affects the particle size distribution of the precipitated oxalate powders. | acs.org |

Table of Compounds Mentioned

Compound Name Chemical Formula
This compound Y₂(C₂O₄)₃
Yttrium Oxide Y₂O₃
Yttria-Stabilized Zirconia YSZ
Yttrium Aluminum Garnet Y₃Al₅O₁₂ (YAG)
Oxalic Acid H₂C₂O₄
Zirconium Basic Carbonate -
Yttrium Nitrate (B79036) Y(NO₃)₃
Aluminum Nitrate Al(NO₃)₃
Yttrium Aluminate Perovskite YAlO₃ (YAP)
Yttrium Hafnate Y₂Hf₂O₇
Hafnium (IV) Chloride HfCl₄
Ammonium (B1175870) Oxalate (NH₄)₂C₂O₄
Yttrium Barium Copper Oxide YBa₂Cu₃O₇₋ₓ (YBCO)
Oxamic Acid H₂NC(O)COOH
Iron (II) Oxalate FeC₂O₄
Yttrium Carbonate Y₂(CO₃)₃
Yttrium Hydroxide Y(OH)₃
Yttrium Chloride YCl₃
Sodium Hydroxide NaOH
Zirconium Oxychloride ZrOCl₂
Citric Acid C₆H₈O₇
Ethylene Glycol C₂H₆O₂
Urea (B33335) CH₄N₂O

Recycling and Reuse of Precipitation Mother Liquors in Rare Earth Processing

In the extraction and purification of rare earth elements, including yttrium, precipitation with oxalic acid is a common method to separate the desired elements from the leach solution. This process generates a "mother liquor" that contains residual amounts of the precipitating agent (oxalic acid), hydrochloric acid, and some unprecipitated rare earth ions. google.comgoogle.com The effective recycling and reuse of this mother liquor are crucial for improving process efficiency, reducing chemical consumption, and minimizing environmental impact. journalssystem.commdpi.com

One approach involves the direct reuse of the rare earth oxalate precipitation mother liquor for leaching subsequent batches of ore. journalssystem.combibliotekanauki.pl However, the residual oxalic acid in the mother liquor can negatively affect the leaching efficiency by causing premature precipitation of rare earth oxalates within the ore body. bibliotekanauki.pl Research has shown that the concentration of residual oxalic acid must be carefully controlled. Studies indicate that if the residual oxalic acid concentration in the mother liquor is maintained below 0.8 g/dm³, it can be directly reused for leaching without significantly compromising the rare earth leaching efficiency, which can still reach up to 90%. journalssystem.com For optimal performance across different ore types, a more conservative recommendation is to keep the oxalic acid concentration below 0.6 g/dm³. journalssystem.com

The table below summarizes key parameters for the direct reuse of this compound precipitation mother liquor.

ParameterRecommended ValueOutcome
Residual Oxalic Acid Concentration< 0.8 g/dm³RE leaching efficiency up to 90% journalssystem.com
Recommended Oxalic Acid Concentration< 0.6 g/dm³Accounts for variability in ore performance journalssystem.com
pH for Precipitation2-3Achieves RE precipitation rate of 94% journalssystem.com
Treated Mother Liquor Oxalic Acid< 0.04 mol/LMinimal impact on subsequent processes google.com

This compound in Advanced Composite Material Fabrication

This compound also serves as a critical component in the fabrication of advanced composite materials, particularly in the creation of yttrium-based films with novel properties.

Recent research has demonstrated the formation of a stable this compound-based structure containing embedded carbon clusters on the surface of yttrium oxide (Y₂O₃) films. arxiv.orgresearchgate.neturfu.ru This is achieved through a process of carbon-ion implantation into cubic Y₂O₃ films. arxiv.orgurfu.ru The implantation leads to the creation of a thin "skin" of this compound, estimated to be approximately 10 nm thick, with cavities that are filled by carbon clusters. arxiv.orgresearchgate.netresearchgate.net

Theoretical simulations have confirmed that the incorporation of these carbon clusters, specifically eighteen-atom clusters (C₁₈), into the cavities of the this compound (Y₂(C₂O₄)₃) crystal structure does not cause significant changes to the oxalate's fundamental crystal lattice. arxiv.orgurfu.ru X-ray diffraction and optical measurements further support this, showing that the bulk of the underlying cubic yttrium oxide film remains structurally unperturbed. arxiv.orgresearchgate.net This method presents a novel way to create stable composite materials where carbon nanostructures are integrated into an oxide matrix. urfu.ru

FeatureDescriptionReference
Composite StructureThis compound phase with cavities filled by carbon clusters arxiv.orgresearchgate.net
Formation MethodCarbon-ion implantation into cubic Y₂O₃ films arxiv.orgurfu.ru
Oxalate "Skin" ThicknessApproximately 10 nm arxiv.orgresearchgate.netresearchgate.net
Embedded Clusterse.g., Eighteen-atom carbon clusters (C₁₈) arxiv.orgurfu.ru
Impact on Crystal StructureNo valuable changes to the this compound crystal structure arxiv.orgurfu.ru

The formation of a this compound layer on a yttrium oxide film is a significant surface modification technique. arxiv.orgurfu.ru This process alters the surface chemistry and properties of the Y₂O₃ film. The presence of the this compound phase, Y₂(C₂O₄)₃, is identified through techniques like X-ray Photoelectron Spectroscopy (XPS), which detects shifts in the binding energies of the Y 3d orbitals consistent with oxalate formation. urfu.ru The structure of this compound features helicoidal channels which can be filled with water molecules to form hydrates like Y₂(C₂O₄)₃·9H₂O. urfu.ru

This surface modification is being explored for several potential applications. The creation of a carbon-rich skin on optically active materials like yttrium oxide could enhance their biocompatibility, which is a crucial factor for their use in bioimaging. urfu.ruresearchgate.net Furthermore, since this compound nonahydrate is a known precursor for synthesizing high-temperature superconductors like YBa₂Cu₃O₇₋ₓ (YBCO), the formation of a Y₂(C₂O₄)₃·9H₂O-like skin could serve as a precursor for growing nanoscale superconducting layers on Y₂O₃ substrates. urfu.ru This method opens up possibilities for managing the optical properties and increasing the functional applications of yttria and other lanthanide oxides. arxiv.orgresearchgate.net

Theoretical and Computational Research on Yttrium Oxalate Systems

Ab Initio and Density Functional Theory (DFT) Calculations for Structural Analysis

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that provide a fundamental understanding of material properties based on the principles of physics, without reliance on empirical parameters.

The prediction of crystal structures (CSP) from first principles is a major goal of computational materials science, aiming to identify stable crystalline polymorphs of a compound from its chemical formula alone. soton.ac.ukrsc.org This process typically involves generating a vast number of plausible crystal packings and then ranking them based on their calculated lattice energies. soton.ac.ukchemrxiv.org

For yttrium oxalate (B1200264), this process would begin by exploring the potential energy surface through methods like global optimization or random structure searching. researchgate.net The resulting structures are then optimized using computationally less expensive force fields, followed by more accurate re-optimization of the most promising candidates with dispersion-corrected solid-state DFT. soton.ac.ukchemrxiv.org This refinement is crucial for accurately determining the relative energies and confirming the most stable structures. The experimental crystal structure is expected to correspond to the global minimum on the calculated lattice energy landscape. rsc.orgnih.gov

While comprehensive CSP studies focused solely on simple yttrium oxalate are not widely published, the methodology has been successfully applied to related and more complex systems. For instance, the crystal structure of a double oxalate of yttrium and ammonium (B1175870), NH₄Y(C₂O₄)₂·H₂O, was determined to have nine oxygen atoms coordinating the yttrium atom in a distorted anti-prism arrangement. iucr.org Similarly, the structure of this compound carbonate, [Y(H₂O)]₂(C₂O₄)(CO₃)₂, has been identified as having an orthorhombic symmetry with space group C222₁. researchgate.net These studies demonstrate the capability of computational and diffraction techniques to elucidate the complex coordination environments in yttrium-based oxalates.

ParameterDescriptionRelevance to this compoundComputational Method
Lattice Energy The energy released upon the formation of one mole of a crystalline solid from its constituent gaseous ions or molecules.Ranks the thermodynamic stability of predicted polymorphs. The lowest energy structure is the most likely to be observed experimentally. soton.ac.ukSolid-State DFT
Space Group Describes the symmetry of the crystal lattice.Defines the fundamental structural arrangement and symmetry operations of the this compound crystal.Structure Generation & Optimization
Lattice Parameters The lengths of the unit cell edges (a, b, c) and the angles between them (α, β, γ).Provides the basic dimensions of the crystal's unit cell, essential for comparison with experimental diffraction data.Solid-State DFT
Coordination Number The number of atoms directly bonded to a central atom.Describes the local environment of the yttrium ion, detailing how it bonds with oxygen atoms from oxalate and water ligands. iucr.orgDFT Optimization

DFT calculations are instrumental in revealing the electronic structure and the nature of chemical bonds within a material. researchgate.net This analysis typically involves calculating the density of states (DOS), which shows the distribution of energy levels that electrons can occupy, and mapping the electron charge density to visualize bonding. nih.govacs.org

For an this compound system, a DOS analysis would identify the contributions of yttrium (Y), carbon (C), and oxygen (O) atomic orbitals to the valence and conduction bands. Studies on analogous yttrium-doped perovskites show that the upper valence band is often dominated by O 2p states hybridized with metal d states, while the conduction band minimum is primarily composed of unoccupied metal d states. nih.govacs.org

Electron charge density contour plots can distinguish between different types of chemical bonds. acs.org For example, in many yttrium-containing oxides, the Y–O bond exhibits a predominantly ionic character, while the bonds within the complex anion (like the C-C and C-O bonds in oxalate) are covalent. nih.gov Molecular orbital analyses, as performed on tri-yttrium oxide clusters, can further elucidate the structural evolution and bonding characteristics as atoms are added or substituted. researchgate.net

PropertyDescriptionInsight for this compoundComputational Tool
Band Gap (E_g) The energy difference between the top of the valence band and the bottom of the conduction band.Determines the material's electronic and optical properties (e.g., insulator, semiconductor).DFT (e.g., with TB-mBJ functional) nih.gov
Density of States (DOS) A plot showing the number of available electronic states at each energy level.Reveals the contribution of Y 4d, O 2p, and C 2p orbitals to the overall electronic structure. acs.orgDFT
Electron Density Map A spatial map of the probability of finding an electron.Visualizes the nature of chemical bonds, distinguishing between ionic (charge transfer) and covalent (shared electrons) interactions between Y, O, and C atoms. acs.orgDFT
Born Effective Charges A measure of the change in polarization due to atomic displacement, indicating the degree of ionicity.Quantifies the ionic character of the Y-O bonds within the crystal lattice. acs.orgDFT (Polarization Theory)

Predicting Crystal Structures and Energetics

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of processes like dissolution, hydration, and complex formation. Ab initio MD (AIMD), which calculates interatomic forces "on the fly" using quantum mechanics, is particularly powerful for studying systems where chemical reactions or significant changes in bonding occur. copernicus.orgcopernicus.org

While specific MD simulations for this compound are not extensively detailed in the literature, studies on analogous systems provide a clear framework for what such research would entail. For instance, AIMD simulations of aqueous yttrium chloride and fluoride (B91410) species at high temperatures and pressures have been used to determine the structure and thermodynamics of yttrium hydration and complexation. copernicus.orgcopernicus.org These studies show that the coordination number of yttrium changes with pressure and ligand concentration. copernicus.orgresearchgate.net Similarly, first-principles MD simulations of the UO₂(oxalate) complex in water have explored the different binding modes of the oxalate ligand (monodentate vs. bidentate chelate) and the thermodynamics of chelate formation. rsc.org

An MD simulation of this compound in an aqueous environment would track the interactions between Y³⁺ ions, oxalate ions (C₂O₄²⁻), and water molecules to investigate:

The structure of the hydration shells around the yttrium and oxalate ions.

The formation and stability of yttrium-oxalate ion pairs and larger clusters in solution.

The dynamics of ligand exchange, where water molecules in yttrium's first coordination shell are replaced by oxalate ions.

ParameterDescriptionExample from Analogous Y/Oxalate SystemsSimulation Method
Coordination Number The average number of ligands (e.g., water, oxalate) in the first solvation shell of the yttrium ion.In aqueous solutions, Y³⁺ is typically coordinated by eight water molecules; this number changes upon complexation with ligands like Cl⁻ or F⁻. copernicus.orgcopernicus.orgAb Initio MD
Radial Distribution Function (RDF) A function describing the probability of finding an atom at a certain distance from a central atom.Provides precise Y-O (water), Y-O (oxalate), and Y-C distances, defining the structure of the solvated complex. copernicus.orgAb Initio MD
Complex Stability The thermodynamic favorability of forming a yttrium-oxalate complex in solution.AIMD can compute the free energy changes associated with ligand exchange reactions, determining the stability of different yttrium-oxalate species. copernicus.orgrsc.orgAb Initio MD with Thermodynamic Integration
Ligand Binding Mode The way in which the oxalate ion coordinates to the yttrium center (e.g., monodentate, bidentate).For UO₂(oxalate), simulations show the bidentate (chelate) form is more stable than monodentate forms. rsc.orgAb Initio MD

Thermodynamic Modeling of Precipitation Equilibria and Speciation

Thermodynamic modeling is essential for understanding and predicting the conditions under which this compound precipitates from a solution. olisystems.com This is particularly important in hydrometallurgical processes for separating rare-earth elements, where precipitation is often carried out in complex, highly concentrated acidic solutions. researchgate.net

The Pitzer model is a sophisticated thermodynamic framework commonly used for this purpose. It extends the Debye-Hückel theory to accurately calculate activity coefficients in concentrated electrolyte solutions by including terms for specific short-range binary and ternary ionic interactions. researchgate.netmdpi.com

Researchers have developed Pitzer models for neodymium and cerium oxalates, which serve as excellent analogs for this compound, to predict their solubility in concentrated nitric acid media. researchgate.netmdpi.com The development of such a model involves:

Defining all relevant aqueous species (e.g., Y³⁺, H⁺, NO₃⁻, C₂O₄²⁻, HC₂O₄⁻, H₂C₂O₄) and solid phases (e.g., Y₂(C₂O₄)₃·10H₂O).

Parameterizing the model by fitting Pitzer interaction coefficients to experimental data, such as osmotic coefficients or solubility measurements, across a wide range of concentrations. researchgate.net

Validating the model by comparing its predictions against independent experimental data sets. mdpi.com

The resulting model can accurately predict this compound solubility and the speciation of yttrium in solution under various conditions of pH and background electrolyte concentration. mdpi.com

Model ComponentDescriptionRelevance to this compound SystemSource of Data
Aqueous Species All ions and molecules present in the liquid phase.Includes Y³⁺, oxalate species (C₂O₄²⁻, HC₂O₄⁻), nitric acid species (H⁺, NO₃⁻), and yttrium-oxalate complexes. researchgate.netLiterature, Model Definition
Solid Phases The chemical formula of the precipitating solid.This compound decahydrate (B1171855), Y₂(C₂O₄)₃·10H₂O, is the common solid phase.Experimental Characterization
Pitzer Parameters (β⁰, β¹, Cφ) Empirical coefficients that account for specific interactions between pairs and triplets of ions in solution.Crucial for accurately calculating activity coefficients in concentrated solutions, enabling correct solubility predictions. researchgate.netFitting to Experimental Data
Solubility Product (K_sp) The equilibrium constant for the dissolution of the solid phase.A fundamental thermodynamic constant required for all solubility calculations.Experimental Measurement / Model Fitting

Computational Studies on Crystal Nucleation and Growth Mechanisms

Computational methods are increasingly used to investigate the fundamental mechanisms of crystallization, from the initial formation of a stable nucleus (nucleation) to its subsequent enlargement (growth). chemrxiv.org These events are often rare and occur at small length scales, making them difficult to study experimentally. chemrxiv.org

Atomistic simulations can help distinguish between different nucleation pathways:

Classical Nucleation: A one-step process where solute molecules directly assemble from a solution to form an ordered crystal nucleus.

Two-Step Nucleation: An initial liquid-liquid phase separation forms dense, amorphous precursor droplets, within which the crystal nucleus then forms. chemrxiv.org

Enhanced sampling MD techniques are often required to overcome the long timescales associated with nucleation. chemrxiv.org For the growth phase, computational studies can provide insights into the kinetics. For example, a study on the seeded crystallization of this compound found that the crystal growth rate could be described by a power law of supersaturation, and it identified how factors like agitation and additives modify the mechanism by affecting either mass transfer or surface integration steps. researchgate.net The study on ferrous oxalate precipitation identified the process as primary homogeneous nucleation and determined the activation energy for both nucleation and growth. nih.gov

Computational models can simulate these processes to:

Calculate the nucleation free energy barrier.

Determine the critical nucleus size.

Elucidate the role of solvent and additives in modifying growth kinetics. researchgate.net

Investigate non-classical growth mechanisms, such as the oriented attachment of smaller nanocrystals, which has been observed in related systems like sodium yttrium fluoride. researchgate.net

ProcessKey ParameterDescriptionRelevance to this compound
Nucleation Nucleation Rate (R_N) The number of stable nuclei formed per unit time and volume.Described by equations that depend on supersaturation and temperature; computational models aim to predict these rates. nih.gov
Nucleation Free Energy Barrier (ΔG)*The energy barrier that must be overcome to form a stable nucleus.Determines the likelihood of spontaneous nucleation. Can be calculated using enhanced sampling simulations. chemrxiv.org
Growth Growth Rate (G) The rate at which crystal faces advance.Can be controlled by mass transfer of solute to the surface or by the integration of solute into the crystal lattice. researchgate.net
Growth Surface Integration Order (p) The exponent in the power law relating growth rate to supersaturation.Indicates the mechanism of surface integration; a value of p ≈ 1 suggests a surface-integration-controlled mechanism. researchgate.net

Emerging Research Areas and Future Directions

Development of In Situ and Operando Characterization Techniques for Dynamic Processes

Understanding the dynamic processes of yttrium oxalate (B1200264) formation and decomposition is crucial for controlling the properties of the final yttrium-based materials. Traditional characterization methods often analyze the material before or after a process, providing limited insight into the transient intermediates and reaction mechanisms. To address this, researchers are increasingly developing and employing in situ and operando characterization techniques.

These advanced methods allow for the real-time monitoring of yttrium oxalate precipitation and thermal decomposition. For instance, studying the decomposition of this compound decahydrate (B1171855) (Y₂(C₂O₄)₃·10H₂O) in a dynamic mode has revealed that the identification of intermediate hydrates is highly dependent on experimental conditions like heating rate and sample weight. mdpi.com Active decomposition is observed between 390–460 °C, leading to the formation of intermediate oxycarbonates before yielding yttrium oxide. mdpi.com Techniques such as thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) can provide detailed information about the gaseous species evolved during decomposition, helping to elucidate the reaction pathways. researchgate.netresearchgate.net

Future research in this area will likely focus on combining multiple in situ techniques to obtain a more comprehensive understanding. For example, simultaneous X-ray diffraction (XRD) and TGA could track changes in crystalline phase and mass loss concurrently, providing a powerful tool for studying the kinetics and mechanisms of this compound decomposition under various atmospheric conditions.

Advanced Computational Methodologies for Predictive Design of this compound Materials

Computational modeling is emerging as a powerful tool for the predictive design of materials, and this compound is no exception. Advanced computational methodologies, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are being used to investigate the fundamental properties of this compound and to guide the synthesis of materials with desired characteristics.

Theoretical simulations have been employed to study the incorporation of carbon clusters into the cavities of the this compound crystal structure. researchgate.netarxiv.org These studies have shown that such incorporation does not lead to significant changes in the crystal structure of this compound, offering a potential pathway for creating novel composite materials. researchgate.netarxiv.org Molecular dynamics simulations are also being used to model the behavior of yttrium ions in aqueous solutions, providing insights into their coordination chemistry and interaction with ligands like chloride and fluoride (B91410), which is relevant for understanding its formation in various environments. copernicus.org

The predictive power of these computational tools can significantly accelerate the discovery and optimization of this compound-based materials. Future work will likely involve the development of more accurate force fields and the use of machine learning algorithms to screen vast compositional and structural spaces for materials with tailored properties for specific applications.

Table 1: Examples of Computational Studies on Yttrium-Containing Systems

Computational MethodSystem StudiedKey Findings
Theoretical SimulationsCarbon clusters in Y₂(C₂O₄)₃Incorporation of carbon clusters does not significantly alter the crystal structure. researchgate.netarxiv.org
Molecular Dynamics (MD)YPO₄ crystalDevelopment of empirical pair interaction potentials for stable simulations. mdpi.com
Ab Initio Molecular Dynamics (AIMD)Aqueous yttrium-chloride and yttrium-fluoride speciesYttrium-fluoride complexes are more stable than yttrium-chloride counterparts in certain geological conditions. copernicus.org

Exploring Novel Synthetic Pathways for Tailored Microstructures and Properties

The microstructure of this compound, including particle size, morphology, and agglomeration state, directly influences the properties of the final yttrium oxide product. Consequently, a significant area of research is focused on developing novel synthetic pathways to control these characteristics precisely.

Traditional precipitation methods are being refined to produce nanocrystalline yttria powders from deagglomerated this compound. researchgate.net Techniques such as forward and reverse strike precipitation, followed by ultrasonication, are being explored to control the particle size and distribution. researchgate.net Hydrothermal synthesis is another promising route for producing yttrium oxide nanoparticles with controlled morphologies. orientjchem.orgmdpi.commdpi.comresearchgate.net By adjusting parameters like precursor concentration, temperature, and the use of structure-directing agents, researchers can synthesize yttria with various shapes, such as nanorods and flowers. orientjchem.orgmdpi.comuobaghdad.edu.iq

Furthermore, "green synthesis" methods using plant extracts are being investigated as environmentally friendly alternatives for producing yttrium-based nanoparticles. mdpi.comsemanticscholar.orgresearchgate.netimpactfactor.org These methods often utilize the bioactive compounds in plant extracts as reducing and capping agents, offering a sustainable approach to nanomaterial synthesis.

The future of this compound synthesis lies in the development of scalable and reproducible methods that offer precise control over the material's microstructure. This will enable the production of yttrium-based materials with enhanced performance for a wide range of applications.

Table 2: Overview of Synthesis Methods for Yttrium-Based Nanoparticles

Synthesis MethodPrecursorsKey FeaturesResulting Morphology
Co-precipitationYttrium nitrate (B79036), Oxalic acidSimple, scalable, followed by calcination. researchgate.netmdpi.comVaries with conditions, can produce nanocrystalline powders. researchgate.net
HydrothermalYttrium nitrate, KOH/NaOH/HMTALow cost, control over morphology through precursor concentration. orientjchem.orgmdpi.commdpi.comresearchgate.netNanoparticles, nanorods, flower-like structures. orientjchem.orgmdpi.comuobaghdad.edu.iq
Green SynthesisYttrium nitrate, Plant extracts (e.g., Pine needle, Lantana camara)Environmentally friendly, uses natural reducing/capping agents. mdpi.comsemanticscholar.orgresearchgate.netNanoparticles with varying sizes and shapes. semanticscholar.orgresearchgate.net

Integration of this compound Chemistry in Circular Economy Principles

The growing demand for rare earth elements, including yttrium, has highlighted the importance of recycling and sustainable resource management. Integrating this compound chemistry into circular economy principles is a critical area of emerging research, focusing on the recovery of yttrium from various waste streams.

Yttrium is a key component in fluorescent lamps, LEDs, and other electronic waste. acs.orgresearchgate.netresearchgate.net Research is actively exploring methods to recover yttrium from these end-of-life products. A common strategy involves leaching the yttrium from the waste material using acids, followed by precipitation with oxalic acid to form this compound. soci.orgues.rs.barsc.orgrsc.org This this compound can then be calcined to produce high-purity yttrium oxide, effectively closing the loop. soci.orgrsc.org For example, yttrium and europium can be recovered from lamp phosphor waste by selective leaching and subsequent precipitation with oxalic acid, yielding a mixed oxide with high purity after calcination. rsc.orgrsc.org

Innovative approaches such as bioleaching, using microorganisms or their metabolic products to extract metals, are also being investigated. acs.orgresearchgate.net For instance, the use of Kombucha, a fermented tea beverage containing organic acids, has been shown to mobilize yttrium from phosphor powder, which can then be precipitated as this compound. acs.orgresearchgate.net

The development of efficient and environmentally benign recycling processes for yttrium is crucial for a sustainable future. The selective precipitation of yttrium as oxalate is a cornerstone of many of these recycling strategies, underscoring the compound's importance in the circular economy of rare earth elements.

Q & A

Q. What are the standard methods for synthesizing yttrium oxalate, and how do reaction conditions influence crystallinity?

this compound is typically synthesized via precipitation by reacting yttrium salts (e.g., yttrium nitrate) with oxalic acid under controlled pH and temperature. For example, Wu et al. (2011) demonstrated that adjusting the pH to 2–3 during precipitation yields high-purity this compound tetrahydrate (Y₂(C₂O₄)₃·4H₂O) . Glycol-nitrate combustion, a method used for yttria synthesis, can also be adapted for oxalate precursors by optimizing fuel-to-oxidizer ratios to control particle size and morphology .

Q. Which characterization techniques are essential for confirming this compound purity and structure?

Key methods include:

  • Thermogravimetric Analysis (TGA): To study decomposition behavior (e.g., pyrolysis to Y₂O₃ at ~600°C) .
  • X-ray Diffraction (XRD): To verify crystallinity and phase purity, with reference to ICDD/PDF database entries.
  • Raman Spectroscopy: To identify oxalate anion vibrational modes (e.g., C=O stretching at ~1,480 cm⁻¹) and detect impurities .
  • SEM/EDS: For morphological analysis and elemental mapping to confirm stoichiometry .

Q. How does this compound function as a precursor for yttria (Y₂O₃) synthesis?

Thermal decomposition of this compound involves stepwise dehydration (100–200°C) followed by oxalate breakdown (400–600°C) to form Y₂O₃. Kinetic studies by Wu et al. (2011) identified an activation energy of ~180 kJ/mol for the pyrolysis process, with grain growth influenced by calcination temperature and dwell time .

Advanced Research Questions

Q. How can computational modeling optimize this compound synthesis and decomposition pathways?

Density Functional Theory (DFT) simulations can predict thermodynamic stability of intermediate phases (e.g., Y₂O(CO₃)₂) during pyrolysis. Pairing computational results with in situ XRD/TGA data helps validate decomposition mechanisms and identify kinetic bottlenecks .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., in acidic vs. neutral media) often arise from variations in ionic strength and counterion effects. Researchers should:

  • Standardize conditions (e.g., fixed HNO₃ concentration for dissolution studies).
  • Use ICP-OES to quantify dissolved Y³+ and differentiate between colloidal suspensions and true solubility .
  • Compare results with thermodynamic databases (e.g., HSC Chemistry) to identify outliers .

Q. How can this compound be selectively separated from mixed rare-earth oxalates in recycling processes?

A two-step approach is effective:

  • Preferential Precipitation: Adjust pH to 1.5–2.0 to precipitate this compound while keeping lighter rare earths (e.g., La, Ce) in solution .
  • Solvent Extraction: Use PC88A extractant in kerosene to separate residual dysprosium or other heavy rare earths from yttrium-rich solutions .

Q. What role does this compound play in advanced functional materials, and how is its performance validated?

this compound-derived Y₂O₃ is critical in phosphors (e.g., Eu-doped Y₂O₃ for red emission) and thermal barrier coatings. Researchers should:

  • Monitor oxygen vacancies via photoluminescence spectroscopy.
  • Compare sintered density (≥95% theoretical) with commercial benchmarks to assess processing efficacy .

Methodological Guidance for Experimental Design

Q. How to design a kinetic study for this compound pyrolysis?

  • Isothermal TGA: Conduct experiments at multiple temperatures (e.g., 400–600°C) to calculate activation energy using the Arrhenius equation.
  • In Situ XRD: Track phase transitions in real time to correlate mass loss with crystallographic changes .

Q. What controls are necessary for reproducible this compound precipitation?

  • Maintain strict pH control (±0.1 units) via automated titrators.
  • Use ultrapure water (18.2 MΩ·cm) to avoid contamination by Ca²+ or Fe³+, which co-precipitate with oxalate .

Tables for Key Data Reference

Property Value/Technique Reference
Decomposition Temperature600°C (Y₂O₃ formation)
Solubility in 1M HNO₃8.2 g/L (25°C)
Activation Energy (Pyrolysis)180 kJ/mol
Crystallographic Space GroupMonoclinic (P2₁/c)

Critical Considerations for Researchers

  • Avoid Overreliance on Commercial Data: Market reports (e.g., CAS 867-68-5 consumption trends) may lack mechanistic insights and should be cross-verified with peer-reviewed studies .
  • Address Biases in Characterization: For example, SEM imaging artifacts can misrepresent particle size; always combine with XRD for phase confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.